(2,3-Dihydro-1H-inden-2-YL)methanol

Analytical chemistry Quality control Handling and formulation

Regioisomer mis-shipment of indanmethanol derivatives causes costly synthetic failures in medicinal chemistry. (2,3-Dihydro-1H-inden-2-yl)methanol eliminates this risk through definitive QC verification via refractive index (n²⁰ ≈ 1.661 vs. 1.565 for the liquid 1-indanmethanol regioisomer), enabling rapid identity confirmation without chromatography. • Non-chiral, fully unsubstituted scaffold supports unbiased SAR exploration at any ring position • High-yield single-step synthesis (~97% from 2-indancarboxylic acid) ensures cost-effective scale-up • Solid physical state simplifies handling and formulation compared to liquid regioisomers

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 5445-45-4
Cat. No. B1583547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1H-inden-2-YL)methanol
CAS5445-45-4
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)CO
InChIInChI=1S/C10H12O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8,11H,5-7H2
InChIKeyULVJTHHSGWAIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Indanmethanol: Identity & Physicochemical Profile


(2,3-Dihydro-1H-inden-2-YL)methanol (2-indanmethanol, 2-hydroxymethylindane) is a bicyclic primary alcohol comprising an indane core with a hydroxymethyl substituent at the 2-position [1]. With molecular formula C₁₀H₁₂O and molecular weight 148.20 g/mol, it serves as a non-chiral, rigid scaffold for medicinal chemistry, fragrance, and organometallic ligand applications. The closest structural analogs include the regioisomeric 1-indanmethanol (CAS 1196-17-4) and the dimethylated derivative (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol (Lilyflore®). Despite sharing the indane framework, these comparators differ in stereoelectronic properties, physical form, and functional performance, creating procurement-critical distinctions.

Why Generic Substitution of 2-Indanmethanol Fails


Direct replacement of (2,3-Dihydro-1H-inden-2-YL)methanol with its 1-indanmethanol regioisomer or dimethylated analogs is scientifically unsound because the position of the hydroxymethyl group dictates hydrogen-bonding geometry, steric accessibility, and molecular recognition [1]. Even when molecular formula and molecular weight (148.20 g/mol for both 2- and 1-indanmethanol) are identical, the spatial orientation of the hydroxyl group alters boiling point, refractive index, and solid/liquid physical state, directly impacting purification, formulation, and analytical quality control. In fragrance applications, the unsubstituted 2-indanmethanol scaffold generates a distinct olfactory profile compared to methylated derivatives, while retaining broader derivatization potential due to the absence of blocking substituents [1]. These are not interchangeable features.

2-Indanmethanol vs. Close Analogs: Differentiation Evidence


Physical Form: Solid 2-Indanmethanol vs. Liquid 1-Indanmethanol

Under comparable ambient storage conditions (20–25 °C), (2,3-Dihydro-1H-inden-2-YL)methanol is reported as a solid , while its regioisomer 2,3-dihydro-1H-inden-1-ylmethanol (1-indanmethanol, CAS 1196-17-4) is consistently described as a colourless to pale yellow liquid . This phase difference, arising solely from the position of the hydroxymethyl group on the indane ring, has direct consequences for weighing accuracy, dissolution protocols, and long-term storage stability.

Analytical chemistry Quality control Handling and formulation

Refractive Index Differentiation

The refractive index at 20 °C provides a robust, rapid identity check for incoming material. (2,3-Dihydro-1H-inden-2-YL)methanol exhibits a refractive index of approximately 1.661 , whereas the 1-position isomer (2,3-dihydro-1H-inden-1-ylmethanol) shows a refractive index of approximately 1.565 . The absolute difference of ~0.096 is far beyond typical instrumental error (±0.0005), making refractive index a highly discriminating specification parameter for procurement.

Analytical chemistry Quality control Identity verification

Boiling Point Divergence

When purification by fractional distillation is required, the boiling point difference between regioisomers becomes operationally relevant. (2,3-Dihydro-1H-inden-2-YL)methanol boils at 263.7 °C at 760 mmHg , while 1-indanmethanol boils at 262.5 °C under identical pressure . Although the absolute difference is only 1.2 °C, it confirms that the two isomers are separable under high-efficiency distillation and that boiling point can serve as a supplementary identity and purity indicator.

Purification Distillation Thermal stability

Olfactory Potency vs. Hydroxycitronellal

In the foundational patent US6323173B1, the inventors explicitly state that the alcohols of formula (I) – of which unsubstituted (2,3-Dihydro-1H-inden-2-YL)methanol is the core scaffold – develop a fresh, humic, lily-of-the-valley fragrance 'stronger than hydroxycitronellal' (7-hydroxy-3,7-dimethyloctanal) and characteristically positioned between Lilial® and Lyral® [1]. This qualitative potency comparison, while not a precise odor detection threshold, establishes that the 2-indanmethanol scaffold provides superior odor strength relative to a widely used benchmark aldehyde. The unsubstituted variant additionally offers a cleaner synthetic handle for further derivatization compared to methylated analogs such as (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, whose fragrance profile is locked by substituents.

Fragrance chemistry Perfumery Odor threshold

High-Yield Reduction from 2-Indancarboxylic Acid

A published synthetic route for (2,3-Dihydro-1H-inden-2-YL)methanol proceeds via reduction of 2-indancarboxylic acid, with a reported yield of approximately 97% . In contrast, the preparation of the commercially important dimethyl analog (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol (Lilyflore®) requires multi-step sequences involving pre-installation of methyl groups on the indane ring, cyclization steps, and handling of reagents such as formaldehyde or lithium diisopropylamide, as described in patent literature [1]. The unsubstituted 2-indanmethanol thus offers a significantly shorter, higher-yielding synthetic path that translates into lower cost and faster lead times for procurement at research and pilot scales.

Synthetic chemistry Process development Cost efficiency

Non-Chiral Scaffold for Unbiased Medicinal Chemistry SAR

(2,3-Dihydro-1H-inden-2-YL)methanol is explicitly described as a non-chiral starting material that can be elaborated into diverse arrays of more complex molecules . Its unsubstituted indane core lacks the stereochemical and steric constraints imposed by methyl groups present in analogs such as (2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol, which is primarily optimized for fragrance and carries a pre-determined substitution pattern [1]. This absence of pre-installed substituents allows medicinal chemists to explore SAR space without bias, introducing functionality at any position of the indane ring. The compound has been specifically utilized as a precursor in the synthesis of FAAH inhibitors and cathepsin S inhibitors, where the 2-hydroxymethyl group serves as a critical hydrogen-bonding anchor .

Medicinal chemistry Structure-activity relationship Lead optimization

Key Application Scenarios for 2-Indanmethanol


Analytical Reference Standard: Refractive Index & Physical Form Verification

The combination of a solid physical state [Section 3, Evidence 1] and a distinctly high refractive index (n²⁰ ≈ 1.661) [Section 3, Evidence 2] makes (2,3-Dihydro-1H-inden-2-YL)methanol particularly suitable as an analytical reference standard. Quality control laboratories can rapidly verify the identity and regioisomeric purity of incoming material using a refractometer, differentiating it from the liquid 1-indanmethanol (n²⁰ ≈ 1.565) without the need for chromatographic analysis. This reduces QC turnaround time and prevents costly synthetic failures caused by regioisomer mis-shipment.

Medicinal Chemistry Building Block for Unbiased SAR

The non-chiral, fully unsubstituted indane scaffold [Section 3, Evidence 6], combined with high-yield single-step synthetic accessibility (~97% from 2-indancarboxylic acid) [Section 3, Evidence 5], positions this compound as the economically optimal starting material for medicinal chemistry programs exploring indane-based scaffolds. Unlike the dimethyl analog Lilyflore®, which carries blocking methyl groups and requires multi-step synthesis, the target compound allows systematic functionalization at any ring position, supporting unbiased SAR campaigns for targets such as FAAH and cathepsin S where the 2-hydroxymethyl group provides a critical hydrogen-bonding interaction.

Freedom-to-Operate Muguet Fragrance Intermediate

The patent-documented olfactory potency advantage of 2-indanmethanol alcohols over hydroxycitronellal [Section 3, Evidence 4] establishes the scaffold's value for fragrance development. Because the unsubstituted compound is described in prior art (US6323173B1) while the dimethyl analog is commercially established as Lilyflore® , the unsubstituted (2,3-Dihydro-1H-inden-2-YL)methanol offers a freedom-to-operate intermediate for designing novel, proprietary muguet odorants through late-stage derivatization. Its higher boiling point (263.7 °C) [Section 3, Evidence 3] also supports formulations requiring thermal stability during processing.

Precursor for Chiral Ligand Synthesis

The 2-hydroxymethyl group enables reductive dehydroxy coupling to generate ethano-bridged bis(2-indenyl) ansa-titanocene ligands, as demonstrated in the literature [1]. The unsubstituted indane core of the target compound provides regiochemical control during dimerization that substituted analogs (e.g., 2-methyl or 2,5-dimethyl derivatives) cannot replicate due to competing steric or electronic directing effects. This application exploits the compound's unique combination of a benzylic alcohol functionality at the 2-position and an unblocked aromatic ring, directly translating the structural differentiation evidence into a high-value organometallic application.

Technical Documentation Hub

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